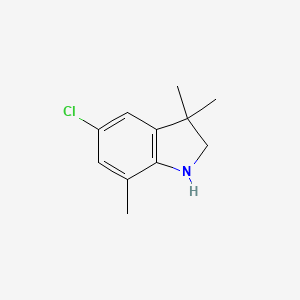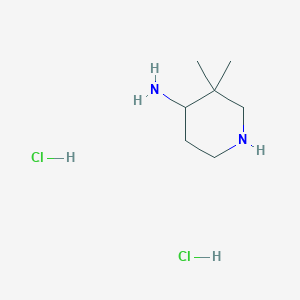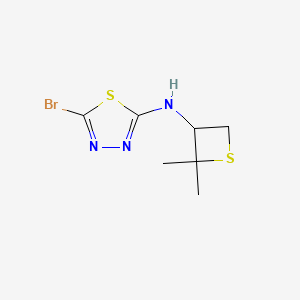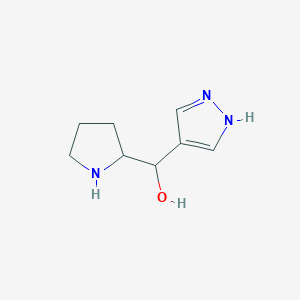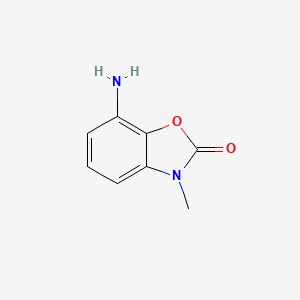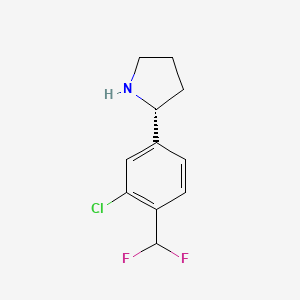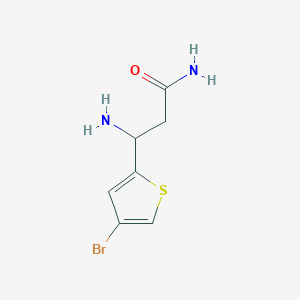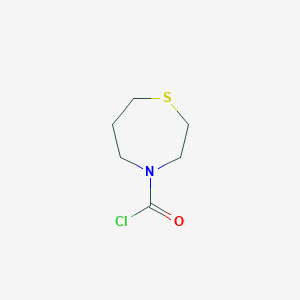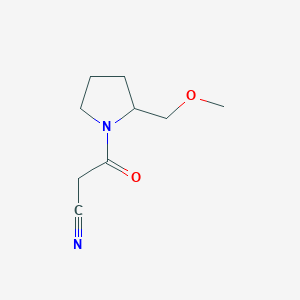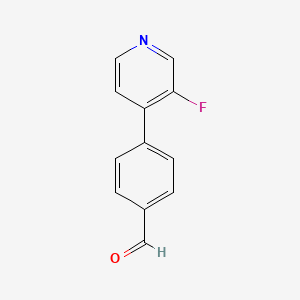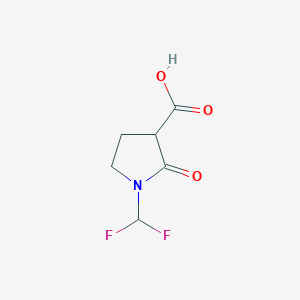
1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid and a ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the difluoromethylation of a suitable pyrrolidine precursor using difluorocarbene reagents. This reaction is often catalyzed by transition metals such as copper or palladium under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Difluoromethyl alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a bioisostere in drug design, mimicking the properties of natural amino acids.
Medicine: Research explores its use in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is utilized in the production of agrochemicals and materials with specific fluorinated properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyridines
- Difluoromethylated thiophenes
Uniqueness: 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers unique opportunities for the design of bioactive molecules and materials with tailored properties .
Properties
Molecular Formula |
C6H7F2NO3 |
|---|---|
Molecular Weight |
179.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H7F2NO3/c7-6(8)9-2-1-3(4(9)10)5(11)12/h3,6H,1-2H2,(H,11,12) |
InChI Key |
MLABWLFTLMEDRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


